2-Hydroxyethyl Methacrylate

Description

Based on available data, the CIR Expert Panel concluded that...HEMA is safe as used in nail enhancement products when skin contact is avoided. Products containing these ingredients should be accompanied with directions to avoid skin contact, because of the sensitizing potential of Methacrylates.

2-Hydroxyethyl Methacrylate is a hydroxyester compound and a resin monomer used in desensitizing dentin. By applying 2-hydroxyethyl methacrylate locally to sensitive teeth, sensitive areas in the teeth get sealed and block the dentinal tubules at the dentin surface from stimuli that cause pain. This prevents excitation of the tooth nerve and relieves pain caused by tooth hypersensitivity.

many of cited refs are for gel which refers to polymeric form of above cpd: POLYHYDROXYETHYL METHACRYLATE

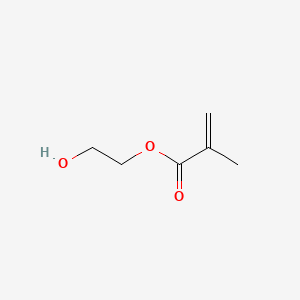

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBHKFSMXKNTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-16-5, 9016-69-7, 25736-86-1 | |

| Record name | Poly(2-hydroxyethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25736-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022128 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

67 °C @ 3.5 mm Hg, 250 °C (calculated) | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °C (closed cup), 97 °C c.c. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water and soluble in common org solvents, Solubility in water: miscible | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear mobile liquid | |

CAS No. |

868-77-9, 12676-48-1 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrylic acid, 2-hydroxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E1I4IV47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FP: -12 °C | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physico-chemical properties of 2-Hydroxyethyl Methacrylate

An In-depth Technical Guide to the Physico-chemical Properties of 2-Hydroxyethyl Methacrylate (B99206) (HEMA)

Introduction

2-Hydroxyethyl Methacrylate, commonly known as HEMA, is a neutral, hydrophilic monomer with the chemical formula C6H10O3.[1][2] It is a colorless, viscous liquid that is perhaps the most widely studied and utilized neutral hydrophilic monomer in polymer science.[2][3] HEMA is an ester of methacrylic acid and ethylene (B1197577) glycol.[2][4] Its unique combination of a reactive methacrylate group and a hydrophilic hydroxyl group makes it an exceptionally versatile building block for the synthesis of a wide range of polymers.[5]

For researchers, scientists, and drug development professionals, HEMA is of particular interest due to its excellent biocompatibility and its ability to form hydrogels.[4][6] The homopolymer, poly(2-hydroxyethyl methacrylate) or pHEMA, is water-insoluble but can swell significantly in aqueous environments, a property that is fundamental to its use in biomedical applications.[3][7] These applications include the fabrication of soft contact lenses, drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.[3][8] This guide provides a comprehensive overview of the core physico-chemical properties of HEMA, detailed experimental protocols for their measurement, and logical workflows relevant to its application.

Core Physico-chemical Properties

The functional characteristics of HEMA and its subsequent polymers are dictated by its fundamental physico-chemical properties. These quantitative parameters are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of 2-Hydroxyethyl Methacrylate

| Property | Value | Source(s) |

| Molecular Formula | C6H10O3 | [1][2][9] |

| Molecular Weight | 130.14 g/mol | [10][11] |

| Appearance | Colorless, transparent liquid | [7][12][13] |

| Odor | Aromatic, ester-like | [10][14] |

| Density | 1.073 g/mL at 25°C | [4][10][11] |

| 1.07 g/cm³ at 20°C | [15] | |

| Refractive Index (n20/D) | 1.453 | [3][4] |

| 1.450 - 1.454 | [16] |

Table 2: Thermal Properties of 2-Hydroxyethyl Methacrylate

| Property | Value | Source(s) |

| Melting Point | -12 °C | [9][10][15] |

| <-60 °C | [17] | |

| Boiling Point | 211 °C at 1013 hPa | [10][14] |

| 213 °C | [18][19] | |

| 67 °C at 3.5 mm Hg (4.6 hPa) | [4][17] | |

| 95 °C at 1.333 kPa | [9][12] | |

| Flash Point | 96 °C | [10][11] |

| 106 °C (closed cup) | [18] | |

| 108 - 109 °C (open cup) | [9][13][16] | |

| Heat of Polymerization | 49.8 kJ/mol (11.9 kcal/mol) | [20][21] |

| Glass Transition Temp. (Tg) of pHEMA | 55 °C | [9][22] |

Table 3: Viscosity and Vapor Pressure of 2-Hydroxyethyl Methacrylate

| Property | Value | Temperature | Source(s) |

| Viscosity | 6.8 mPa·s | 20 °C | [10][11] |

| 5 mPa·s | 30 °C | [2][18] | |

| Vapor Pressure | 0.01 mm Hg | 25 °C | [4][23] |

| 0.08 hPa (0.06 mm Hg) | 20 °C | [15] | |

| 0.13 mbar (0.0975 mm Hg) | 25 °C | [18] | |

| 1.3 hPa (0.975 mm Hg) | 20 °C |

Table 4: Solubility and Other Properties of 2-Hydroxyethyl Methacrylate

| Property | Value | Source(s) |

| Solubility in Water | Miscible | [17][24][25] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol, methanol, and acetone. | [16][24][25] |

| Octanol/Water Partition Coefficient (log Kow) | 0.42 - 0.47 | [17][20] |

| Purity (Typical Commercial Grades) | ≥ 97.0% to ≥ 99.5% | [3][16] |

| Common Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ) | [10][11] |

Experimental Protocols

Accurate determination of HEMA's physico-chemical properties is critical for research and development. The following section outlines standard methodologies for measuring key parameters.

Density Measurement using a Pycnometer

-

Objective: To determine the density of HEMA at a specified temperature (e.g., 25°C).

-

Apparatus: A glass pycnometer of known volume, a precision balance (±0.0001 g), a constant temperature water bath.

-

Methodology:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m1).

-

Fill the pycnometer with freshly distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and record its mass (m2). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Empty and dry the pycnometer again. Fill it with HEMA, allow it to reach thermal equilibrium in the water bath, adjust the level to the mark, and record its mass (m3).

-

The density (ρ) of HEMA is calculated using the formula: ρ_HEMA = (m3 - m1) / V .

-

Viscosity Measurement using a Rotational Viscometer

-

Objective: To measure the dynamic viscosity of HEMA at various temperatures.

-

Apparatus: A rotational viscometer (e.g., Brookfield type), a temperature-controlled sample holder or water bath, appropriate spindle.

-

Methodology:

-

Calibrate the viscometer using a standard fluid of known viscosity.

-

Place a sufficient volume of HEMA into the sample holder and allow it to equilibrate to the target temperature (e.g., 20°C).

-

Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 10-90%).

-

Immerse the spindle into the HEMA sample to the correct depth.

-

Start the motor and allow the reading to stabilize. Record the viscosity reading in millipascal-seconds (mPa·s).

-

Repeat the measurement at different temperatures as required.

-

Refractive Index Measurement using an Abbe Refractometer

-

Objective: To determine the refractive index of HEMA.

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control, a light source (typically a sodium D line, 589 nm).

-

Methodology:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the HEMA sample onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film and reach the target temperature (e.g., 20°C) via the circulating water bath.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Thermal Analysis using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of polymerization, and the glass transition temperature (Tg) of the resulting pHEMA.

-

Apparatus: A Differential Scanning Calorimeter (DSC).

-

Methodology:

-

A. Melting Point:

-

Accurately weigh a small amount of HEMA (5-10 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Cool the sample to a low temperature (e.g., -80°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The melting point is identified as the peak of the endothermic event.

-

-

B. Heat of Polymerization:

-

Prepare a sample of HEMA with a suitable thermal initiator (e.g., benzoyl peroxide).

-

Place the sample in the DSC and heat it isothermally at a temperature sufficient to initiate polymerization (e.g., 70°C). Record the heat flow over time until the reaction is complete.

-

The total heat evolved (the area under the exothermic peak) is the heat of polymerization. To find the total reaction enthalpy, a subsequent dynamic scan is often performed to polymerize any remaining monomer.[26] The standard heat of polymerization for a methacrylate double bond is approximately 54.9 kJ/mol.[26]

-

-

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for understanding the synthesis, polymerization, and application logic of HEMA.

Caption: A simplified workflow for the industrial synthesis of HEMA.

Caption: The three key stages of HEMA free-radical polymerization.

Caption: Logical flow from HEMA's properties to its use in drug delivery.

Conclusion

2-Hydroxyethyl Methacrylate is a cornerstone monomer in the field of biomedical polymers. Its distinct physico-chemical properties—most notably its hydrophilicity, low toxicity, and capacity for polymerization into cross-linked networks—make it invaluable for advanced applications.[3][4] The data and protocols presented in this guide offer a foundational resource for professionals in drug development and materials science, enabling a deeper understanding and more effective utilization of HEMA in creating innovative solutions for medicine and beyond. Accurate characterization of these properties is the first step toward designing polymers with the precise swelling kinetics, mechanical strength, and release profiles required for next-generation therapies.

References

- 1. 2-Hydroxyethyl methacrylate [webbook.nist.gov]

- 2. 2-HYDROXYETHYL METHACRYLATE (HEMA) - Ataman Kimya [atamanchemicals.com]

- 3. polysciences.com [polysciences.com]

- 4. 2-Hydroxyethyl methacrylate CAS#: 868-77-9 [m.chemicalbook.com]

- 5. kowachemical.com [kowachemical.com]

- 6. polysciences.com [polysciences.com]

- 7. HEMA (2-HYDROXYETHYL METHACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 8. sanjaychemindia.com [sanjaychemindia.com]

- 9. 2-Hydroxyethyl methacrylate (HEMA) - Buy 2-Hydroxyethyl methacrylate, HEMA, cas no 868-77-9 Product on Anhui Elite Industrial Co.,ltd [ahelite.com]

- 10. jamorin.com [jamorin.com]

- 11. adakem.com [adakem.com]

- 12. 2-Hydroxyethyl methacrylate (HEMA), CAS 868-77-9 [sellchems.com]

- 13. pt.tnjchem.com [pt.tnjchem.com]

- 14. Mobile [my.chemius.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. parchem.com [parchem.com]

- 17. ICSC 1724 - 2-HYDROXYETHYL METHACRYLATE [inchem.org]

- 18. fishersci.com [fishersci.com]

- 19. 2-HYDROXYETHYL METHACRYLATE (2-HEMA) - Ataman Kimya [atamanchemicals.com]

- 20. 2-Hydroxyethyl Methacrylate | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. atamankimya.com [atamankimya.com]

- 22. ysgroup.com.tw [ysgroup.com.tw]

- 23. echemi.com [echemi.com]

- 24. 2-Hydroxyethyl methacrylate [chembk.com]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to HEMA Monomer Purity Analysis for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to assess the purity of 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer, a critical parameter for ensuring reproducibility and safety in research and development, particularly in the biomedical and pharmaceutical fields. The presence of impurities can significantly impact polymerization kinetics, the physicochemical properties of the resulting polymers, and biocompatibility. Therefore, robust analytical techniques are essential for the quality control of HEMA.

Core Analytical Techniques for HEMA Purity Assessment

The purity of HEMA is typically determined by quantifying the monomer itself and identifying and quantifying any impurities. The most common impurities include methacrylic acid (MAA), ethylene (B1197577) glycol dimethacrylate (EGDMA), and the inhibitor monomethyl ether hydroquinone (B1673460) (MEHQ).[1] For high-purity applications, such as in ophthalmic-grade materials, purity levels are expected to be ≥ 99.5%.[2] The selection of an appropriate analytical method depends on the specific requirements of the research, including the expected impurities, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for HEMA purity analysis.[3]

Experimental Protocol: GC-FID for HEMA Purity

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column such as a CP-SIL 24 CB WCOT (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent bonded phase column is suitable.[4]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5][6]

-

Injector Temperature: Typically 250 °C to ensure complete vaporization of the sample.[7]

-

Detector Temperature: Typically 300 °C for stable FID response.[4]

-

Oven Temperature Program:

-

Sample Preparation: Dilute the HEMA sample in a suitable solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[8] A "dilute and shoot" approach is often sufficient.[9]

-

Quantification: Use an internal or external standard method for accurate quantification. The peak area of HEMA is compared to that of a known standard to determine its concentration and thus purity.

High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a versatile technique for the analysis of non-volatile and thermally labile compounds. It is particularly useful for quantifying HEMA and its common non-volatile impurities like methacrylic acid.[10][11]

Experimental Protocol: HPLC-UV for HEMA and Methacrylic Acid Quantification

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.[11]

-

Mobile Phase: A gradient elution is often employed for optimal separation.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate monobasic, pH adjusted to 2.8).[10][11]

-

Solvent B: Acetonitrile.

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity. For example, start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30-40 °C.[10]

-

Detection Wavelength: 210-220 nm is suitable for detecting both HEMA and methacrylic acid.[10][12]

-

Sample Preparation: Dissolve the HEMA sample in the mobile phase starting solvent (e.g., a mixture of water and acetonitrile) to a concentration of about 0.1 - 1 mg/mL.[8] Ensure the sample is fully dissolved and filter through a 0.22 µm filter before injection.[8]

-

Quantification: Create a calibration curve using standards of known concentrations for HEMA and methacrylic acid to quantify their amounts in the sample.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte.[13] It is highly accurate and can be used to determine the absolute purity of HEMA.[14]

Experimental Protocol: ¹H-qNMR for HEMA Purity Assay

-

Instrumentation: NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).

-

Internal Standard: Select an internal standard with a high purity (≥99%) that has a simple spectrum with at least one signal that does not overlap with any signals from HEMA or its impurities.[15] Suitable internal standards for ¹H-qNMR in organic solvents include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.[14][16]

-

Solvent: Use a deuterated solvent in which both the HEMA sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).[13]

-

Sample Preparation:

-

Accurately weigh a specific amount of the HEMA sample and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer an exact volume of the solution into an NMR tube.[17]

-

-

NMR Acquisition Parameters: To ensure accurate quantification, specific acquisition parameters must be optimized, including:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation.

-

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

-

Proper pulse calibration.

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the characteristic, well-resolved peaks of both HEMA and the internal standard.

-

-

Purity Calculation: The purity of HEMA is calculated using the following formula:

Where:

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Subscripts HEMA and IS refer to HEMA and the internal standard, respectively.

-

Titration for Methacrylic Acid Content

A simple and cost-effective method for quantifying the acidic impurity, methacrylic acid, is through titration. Potentiometric titration is often preferred for its accuracy.

Experimental Protocol: Potentiometric Titration of Methacrylic Acid

-

Instrumentation: Potentiometer with a suitable electrode (e.g., a glass pH electrode).

-

Titrant: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.

-

Solvent: Dissolve the accurately weighed HEMA sample in a suitable solvent mixture, such as neutralized acetone or an aqueous solution with a pH around 5.5.[18][19]

-

Procedure:

-

Dissolve a known amount of the HEMA sample in the chosen solvent.

-

Titrate the solution with the standardized NaOH solution.

-

Record the volume of titrant added and the corresponding pH or potential.

-

Determine the equivalence point from the titration curve (the point of greatest inflection).

-

-

Calculation: The percentage of methacrylic acid is calculated based on the volume of NaOH used to reach the equivalence point.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described analytical techniques.

Table 1: Comparison of Analytical Techniques for HEMA Purity Analysis

| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Titration |

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. | Neutralization reaction between an acid and a base. |

| Primary Application | Quantification of HEMA and volatile impurities. | Quantification of HEMA and non-volatile impurities (e.g., methacrylic acid). | Absolute purity determination of HEMA. | Quantification of acidic impurities (methacrylic acid). |

| Selectivity | High | High | High | Moderate (quantifies total acidity) |

| Sensitivity | High (ppm to ppb levels) | High (ppm to ppb levels) | Moderate (requires mg quantities) | Moderate (dependent on concentration) |

| Sample Throughput | Moderate | Moderate to High | Low to Moderate | High |

| Cost (Instrument) | Moderate | Moderate to High | High | Low |

Table 2: Typical Performance Data for Impurity Analysis in HEMA

| Impurity | Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |

| Methacrylic Acid (MAA) | HPLC-UV | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |

| Titration | Dependent on titrant concentration and sample size | Dependent on titrant concentration and sample size | |

| Ethylene Glycol Dimethacrylate (EGDMA) | GC-FID | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |

| HPLC-UV | 0.5 - 2 µg/mL | 1 - 10 µg/mL | |

| Monomethyl Ether Hydroquinone (MEHQ) | HPLC-UV | 0.05 - 0.5 µg/mL | 0.2 - 2 µg/mL |

Note: LOD and LOQ values are estimates and can vary significantly depending on the specific instrumentation, method parameters, and matrix.[12][20][21]

Visualization of Workflows and Logical Relationships

Experimental Workflow for HEMA Purity Analysis

The following diagram illustrates a general workflow for the purity analysis of a HEMA monomer sample from receipt to final reporting.

Caption: General workflow for HEMA monomer purity analysis.

Decision-Making for Analytical Method Selection

The choice of analytical technique is guided by the specific research question. The following diagram outlines a logical decision-making process.

Caption: Decision tree for selecting an analytical method for HEMA purity.

Conclusion

The purity of HEMA monomer is a critical factor in research applications, directly influencing the properties and performance of the resulting polymers. A multi-faceted analytical approach is often necessary for a comprehensive quality assessment. GC-FID and HPLC-UV are robust and widely accessible techniques for routine purity checks and the quantification of common impurities. For applications demanding the highest accuracy, qNMR provides an absolute measure of purity. Titration offers a simple and rapid method for determining the methacrylic acid content. By selecting the appropriate analytical methodology and adhering to detailed experimental protocols, researchers can ensure the quality and consistency of their HEMA monomer, leading to more reliable and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. polysciences.com [polysciences.com]

- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pubsapp.acs.org [pubsapp.acs.org]

- 17. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Glass Transition of Poly(HEMA): A Technical Guide for Researchers

An in-depth exploration of the glass transition temperature (Tg) of poly(2-hydroxyethyl methacrylate) (poly(HEMA)), a critical parameter for scientists and drug development professionals. This guide details the experimental methodologies for its determination, presents a comprehensive summary of factors influencing this property, and provides visual representations of key concepts.

The glass transition temperature (Tg) of a polymer marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state. For poly(2-hydroxyethyl methacrylate) (poly(HEMA)), a widely utilized biomaterial in drug delivery, contact lenses, and tissue engineering, a thorough understanding of its Tg is paramount for predicting its in-vivo performance, mechanical properties, and drug release kinetics. This technical guide provides a comprehensive overview of the Tg of poly(HEMA), with a focus on experimental determination and the key factors that modulate this critical thermal property.

Quantitative Analysis of Poly(HEMA) Glass Transition Temperature

The glass transition temperature of poly(HEMA) is not a fixed value but is highly sensitive to its physicochemical environment and composition. The following tables summarize the quantitative impact of various factors on the Tg of poly(HEMA), providing a valuable resource for comparative analysis.

| Factor | Condition | Tg (°C) | Measurement Technique |

| Pristine Poly(HEMA) | Dry, homopolymer | 87[1] | DSC |

| Dry, homopolymer | 103.74[1] | DSC | |

| Dry, homopolymer | 83[2] | DSC | |

| Dry, homopolymer | 88.2[3] | DSC | |

| Dry, homopolymer | 55[4] | Not Specified | |

| Water Content | Hydrogel | 84.5 - 94.6 (varying water content)[2] | Not Specified |

| Cross-linking | Virgin cross-linked poly(HEMA) | Higher than homopolymer[1] | DSC |

| Copolymerization | with Maleic Acid (MA) | 113 - 118 (increasing MA content)[1] | DSC |

| with N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) | Increased by 9% with 20% HPMA[5] | Not Specified | |

| with 2-Chloroquinyl Methacrylate (CQMA) | Decreased with increasing CQMA content[6] | DSC |

Experimental Protocols for Determining the Glass Transition Temperature

Accurate determination of the glass transition temperature is crucial for material characterization. The following are detailed methodologies for the three primary techniques used to measure the Tg of poly(HEMA): Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is the most common method for determining the Tg of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC series).

Sample Preparation:

-

Accurately weigh 5-10 mg of dry poly(HEMA) sample into an aluminum DSC pan.

-

Seal the pan hermetically to prevent any moisture absorption or loss during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

Experimental Procedure (based on ASTM D3418):

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a low temperature, typically -50°C.

-

Heat the sample at a controlled rate, commonly 10°C/min or 20°C/min, to a temperature well above the expected Tg (e.g., 150°C).[7][8]

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to erase any prior thermal history of the polymer.

Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg. It measures the mechanical response of a material to an oscillatory force as a function of temperature. The Tg can be identified from the peak of the loss modulus (E") or the tan delta (δ) curve, or from the onset of the drop in the storage modulus (E').

Instrumentation: A dynamic mechanical analyzer (e.g., TA Instruments DMA series, PerkinElmer DMA 8000).

Sample Preparation:

-

Prepare a rectangular film or a cylindrical sample of poly(HEMA) with well-defined dimensions.

-

Ensure the sample is free of cracks or voids.

Experimental Procedure (based on ASTM D4065):

-

Mount the sample in the appropriate fixture (e.g., tensile, three-point bending).

-

Apply a small oscillatory strain at a fixed frequency (typically 1 Hz).

-

Ramp the temperature from a low temperature (e.g., 0°C) to a temperature above the Tg (e.g., 150°C) at a controlled heating rate (e.g., 2-5°C/min).

Data Analysis: The glass transition temperature is typically taken as the peak of the tan delta curve. It can also be determined from the peak of the loss modulus curve or the onset of the significant drop in the storage modulus curve.

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion.

Instrumentation: A thermomechanical analyzer (e.g., TA Instruments TMA series, Mettler Toledo TMA/SDTA).

Sample Preparation:

-

Prepare a small, flat sample of poly(HEMA).

-

Ensure the surfaces are parallel.

Experimental Procedure (based on ASTM E1545):

-

Place the sample on the TMA stage.

-

Apply a small, constant force to the sample using a probe (e.g., penetration or expansion probe).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) through the glass transition region.

Data Analysis: The glass transition temperature is determined as the onset of the change in the slope of the dimensional change versus temperature curve. This indicates the change in the coefficient of thermal expansion.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for Tg determination and the logical relationships of factors influencing the Tg of poly(HEMA).

Conclusion

The glass transition temperature of poly(HEMA) is a multifaceted property that is critical to its application in the biomedical and pharmaceutical fields. A comprehensive understanding of how factors such as water content, cross-linker density, and copolymerization affect the Tg is essential for the rational design of poly(HEMA)-based materials with tailored properties. The standardized experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible measurement of this vital parameter, enabling researchers and developers to optimize their formulations for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate (HEMA)

CAS Number: 868-77-9

This guide provides a comprehensive overview of 2-Hydroxyethyl Methacrylate (B99206) (HEMA), a key monomer in the development of advanced biomaterials for research, drug delivery, and tissue engineering. It covers its chemical properties, safety information, and detailed experimental protocols for its use in laboratory settings.

Core Properties and Safety Data

2-Hydroxyethyl Methacrylate is a hydrophilic monomer widely utilized for the synthesis of biocompatible polymers and hydrogels. Its unique chemical structure, featuring both a polymerizable methacrylate group and a reactive hydroxyl group, allows for extensive copolymerization and chemical modification.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Hydroxyethyl Methacrylate.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Odor | Ester-like | [1] |

| Density | 1.073 g/mL at 25°C | [1] |

| Melting Point | -12 °C | [1][5] |

| Boiling Point | 213 °C | [5] |

| Flash Point | 106 °C (closed cup) | [3][5] |

| Vapor Pressure | 0.13 mbar at 25 °C | [5] |

| Water Solubility | Soluble | [1][5] |

| Refractive Index | n20/D 1.453 | [1] |

Safety and Handling

The Safety Data Sheet (SDS) for 2-Hydroxyethyl Methacrylate indicates several hazards that require careful handling and appropriate personal protective equipment (PPE) in a laboratory setting.[6]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Statements: [7][8]

-

P261: Avoid breathing mist or vapors.

-

P264: Wash skin thoroughly after handling.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[5][8] HEMA is stabilized with a small amount of hydroquinone (B1673460) monomethyl ether to prevent spontaneous polymerization.[3][7]

Applications in Research and Drug Development

The biocompatibility and hydrophilicity of poly(2-hydroxyethyl methacrylate) (pHEMA) make it an invaluable material in the biomedical field.[9] Its applications are extensive and continue to be an active area of research.

-

Hydrogels for Drug Delivery: pHEMA hydrogels are widely used as matrices for the controlled release of therapeutic agents. Their porous structure allows for the encapsulation and subsequent diffusion of drugs.

-

Tissue Engineering Scaffolds: The ability of pHEMA to form soft, water-swollen networks that mimic native tissue makes it an excellent candidate for tissue engineering scaffolds, promoting cell adhesion and proliferation.[4][7]

-

Contact Lenses: One of the earliest and most successful applications of pHEMA was in the manufacturing of soft contact lenses due to its optical clarity and oxygen permeability.[9]

-

Dental Materials: HEMA is a common component in dental adhesives and composite resins.[8]

Experimental Protocols

Synthesis of pHEMA Hydrogels via Free-Radical Polymerization

This protocol describes a common method for the synthesis of pHEMA hydrogels for drug delivery applications.

Materials:

-

2-Hydroxyethyl Methacrylate (HEMA), monomer

-

Ethylene glycol dimethacrylate (EGDMA), cross-linker

-

Ammonium persulfate (APS), initiator

-

N,N,N′,N′-tetramethylethylenediamine (TEMED), accelerator

-

Distilled water

-

Nitrogen gas

Procedure:

-

Prepare a pre-polymerization solution by mixing HEMA monomer and EGDMA cross-linker in an aqueous solution according to the desired final concentrations.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the initiator (APS) and accelerator (TEMED) to the pre-polymerization solution.

-

Stir the solution continuously under a nitrogen atmosphere for 10 minutes to ensure homogeneity.

-

Transfer the solution into a mold (e.g., glass tubes) and seal it.

-

Allow the polymerization to proceed at room temperature overnight.

-

After polymerization is complete, wash the resulting hydrogel extensively with distilled water to remove any unreacted monomers and other reagents.

References

- 1. [Synthesis and properties of poly(hydroxyethyl methacrylate) hydrogel for IOL materials] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 4. redalyc.org [redalyc.org]

- 5. Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Water based PHEMA hydrogels for controlled drug delivery [ouci.dntb.gov.ua]

- 9. Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Hydroxyethyl Methacrylate (HEMA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-hydroxyethyl methacrylate (B99206) (HEMA) in a variety of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where HEMA is utilized, offering both qualitative and methodological insights into its behavior in solution.

Introduction to 2-Hydroxyethyl Methacrylate (HEMA)

2-Hydroxyethyl methacrylate (HEMA) is a versatile monomer widely used in the synthesis of polymers for a range of applications, including biomedical devices, hydrogels, contact lenses, and drug delivery systems.[1][2] Its chemical structure, featuring both a hydrophilic hydroxyl (-OH) group and a methacrylate ester group, imparts unique solubility properties that are critical to its function and application.[1][3] Understanding the solubility of HEMA in various organic solvents is paramount for its effective use in polymerization reactions, formulation development, and purification processes.

Qualitative Solubility of HEMA

Table 1: Qualitative Solubility of HEMA in Various Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Soluble[5][6][7] |

| Ethanol | Miscible[4] | |

| Propanol | Soluble | |

| Butanol | Soluble | |

| Ketones | Acetone | Soluble[1] |

| Methyl Ethyl Ketone (MEK) | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Butyl Acetate | Information not available | |

| Ethers | Diethyl Ether | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble[8] | |

| Aromatic Hydrocarbons | Toluene | Information not available |

| Xylene | Information not available | |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble[5][6][7] |

| Dichloromethane | Information not available | |

| Other Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble[8] |

Note: "Soluble" indicates that HEMA dissolves to a significant extent, while "miscible" implies solubility in all proportions. "Slightly soluble" suggests limited dissolution.

Factors Influencing HEMA Solubility

Several factors can influence the solubility of HEMA in organic solvents:

-

Polarity: The principle of "like dissolves like" is a primary determinant of HEMA's solubility. Its polar nature, due to the hydroxyl group, favors its dissolution in polar solvents.[1]

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[1] However, the specific temperature dependence for HEMA in various organic solvents is not well-documented in publicly available literature.

-

Hydrogen Bonding: The hydroxyl group of HEMA can form hydrogen bonds with protic solvents (e.g., alcohols) and accept hydrogen bonds from other solvents, which significantly contributes to its solubility.

-

Presence of Impurities: The presence of impurities, such as ethylene (B1197577) glycol dimethacrylate (a common impurity in commercial HEMA), can affect its solubility characteristics.

Experimental Protocols for Determining HEMA Solubility

Accurate determination of HEMA's solubility is crucial for many applications. The following section outlines a general experimental workflow and specific methodologies that can be employed.

General Experimental Workflow

The determination of a solute's solubility in a solvent typically follows a standardized procedure to ensure accuracy and reproducibility. The workflow diagram below illustrates the key steps involved in determining the solubility of HEMA in an organic solvent using the widely accepted shake-flask method.

References

- 1. 2-Hydroxyethyl methacrylate (HEMA), CAS 868-77-9 [sellchems.com]

- 2. 2-Hydroxyethyl Methacrylate | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 868-77-9: 2-Hydroxyethyl methacrylate | CymitQuimica [cymitquimica.com]

- 4. (Hydroxyethyl)methacrylate - Wikipedia [en.wikipedia.org]

- 5. 2-Hydroxyethyl methacrylate CAS#: 868-77-9 [m.chemicalbook.com]

- 6. Cas 868-77-9,2-Hydroxyethyl methacrylate | lookchem [lookchem.com]

- 7. 868-77-9 CAS MSDS (2-Hydroxyethyl methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Free Radical Polymerization Mechanism of 2-Hydroxyethyl Methacrylate (B99206) (HEMA)

This guide provides a comprehensive overview of the free radical polymerization of 2-hydroxyethyl methacrylate (HEMA), a cornerstone in the synthesis of biocompatible polymers for various applications, including hydrogels for contact lenses, tissue engineering scaffolds, and drug delivery systems.[1] The polymerization of HEMA is of significant interest due to the combination of its methacrylate group, which allows for relatively straightforward radical polymerization, and its hydroxyl group, which imparts hydrophilicity to the resulting polymer, poly(HEMA) or PHEMA.[1]

The Core Mechanism: A Three-Step Process

The free radical polymerization of HEMA, like other vinyl monomers, proceeds via a well-established three-stage mechanism: initiation, propagation, and termination.[1][2] This process is triggered by the generation of primary radicals from an initiator molecule, which can be activated thermally or photochemically.[3]

The initiation stage involves two key steps: the decomposition of an initiator to form primary free radicals, and the subsequent addition of these radicals to a HEMA monomer unit.

-

Initiator Decomposition: Common initiators for HEMA polymerization include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) for thermal initiation, and photoinitiators like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or riboflavin/triethanolamine systems for photopolymerization.[1][2][3][4] The initiator decomposes under heat or light to generate primary radicals (R•).

-

Monomer Addition: The highly reactive primary radical then attacks the double bond of a HEMA monomer, forming a new, larger radical.

During the propagation stage, the newly formed monomer radical adds sequentially to a large number of HEMA monomer molecules, leading to the rapid growth of the polymer chain. This process continues, creating a macroradical.

The growth of the polymer chain is halted in the termination stage, where two growing macroradicals react with each other. This can occur through two primary mechanisms:

-

Combination (Coupling): The two macroradicals combine to form a single, longer polymer chain.

-

Disproportionation: One macroradical abstracts a hydrogen atom from the other, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

Termination can also occur via primary radical termination, where a growing macroradical reacts with a primary radical from the initiator.[3]

Quantitative Data on HEMA Polymerization

The kinetics of HEMA polymerization are influenced by factors such as temperature, initiator concentration, and the presence of solvents or other additives. The following tables summarize key kinetic parameters from the literature.

Table 1: Kinetic and Diffusion-Controlled Parameters for Bulk Polymerization of HEMA with Benzoyl Peroxide (BPO) Initiator [1]

| Temperature (°C) | keff (s-1) | kp (L/mol·s) | kt (L/mol·s) |

| 52 | 0.00018 | 754.6 | 1.85 x 107 |

| 60 | 0.00042 | 924.6 | 2.13 x 107 |

| 72 | 0.00135 | 1221.7 | 2.67 x 107 |

| 82 | 0.00331 | 1515.9 | 3.19 x 107 |

keff: effective kinetic rate constant, kp: propagation rate constant, kt: termination rate constant

Table 2: Effect of Electric Field on Molecular Weight and Dispersity of PHEMA [2]

| Electric Field (kV cm-1) | Mn (kg mol-1) | Dispersity (Đ) |

| 0 | ~1000 | 1.73 |

| 14 | 58.0 | 1.07 |

| 28 | 52.0 | 1.10 |

| 60 | 48.0 | 1.15 |

| 100 | 45.0 | 1.20 |

| 140 | 41.0 | 1.26 |

Mn: number-average molecular weight, Đ: dispersity index (Mw/Mn)

Experimental Protocols for Characterization

A variety of analytical techniques are employed to monitor the polymerization process and characterize the resulting polymer.

-

Differential Scanning Calorimetry (DSC): This technique is widely used to continuously record the rate of polymerization by measuring the heat released during the exothermic reaction.[1]

-

Methodology: A small, precisely weighed sample of the HEMA monomer and initiator mixture is placed in a DSC pan. The sample is then heated to a specific isothermal temperature, and the heat flow is monitored over time. The rate of heat release is directly proportional to the rate of polymerization.

-

-

Raman Spectroscopy: This method allows for the real-time tracking of monomer conversion by monitoring the disappearance of the vinyl C=C bond peak.[3]

-

Methodology: A Raman probe is immersed in the reaction mixture. Spectra are collected at regular intervals, and the intensity of the characteristic vinyl peak is measured. The decrease in this peak's intensity is used to calculate the conversion of the monomer to polymer.

-

-

Dilatometry: This classic technique measures the volume contraction that occurs as the monomer is converted to the denser polymer.

-

Methodology: The reaction is carried out in a dilatometer, a vessel with a precision-bore capillary tube. As the polymerization proceeds, the volume of the reaction mixture decreases, causing the liquid level in the capillary to fall. The change in height is recorded over time and is proportional to the monomer conversion.

-

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (dispersity) of the synthesized polymer.[2]

-

Methodology: A solution of the polymer is injected into a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores and elute later. The elution time is calibrated with polymer standards of known molecular weight to determine the Mn, Mw, and dispersity of the sample.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the chemical structure of the polymer and to calculate the final monomer conversion.[2]

-

Methodology: A sample of the final reaction mixture is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). The 1H NMR spectrum is recorded. The disappearance of the vinyl proton signals from the monomer and the appearance of the polymer backbone signals are used to confirm polymerization and quantify the conversion.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of PHEMA.

Conclusion

The free radical polymerization of HEMA is a versatile and well-understood process that enables the synthesis of a wide range of hydrophilic polymers. By carefully controlling the reaction conditions, such as the choice of initiator, temperature, and other external stimuli, researchers can tailor the properties of the resulting PHEMA, including its molecular weight and dispersity, to suit specific applications in the biomedical and pharmaceutical fields. A thorough understanding of the underlying mechanism and the use of appropriate analytical techniques are crucial for the successful development of HEMA-based materials.

References

The Dual Role of Ethylene Glycol Dimethacrylate in HEMA Polymerization: From Impurity to Essential Crosslinker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a bifunctional monomer that plays a critical and often intentional role in the polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA). While sometimes present as an impurity in HEMA monomer, its primary function in polymer chemistry is that of a crosslinking agent. The incorporation of EGDMA into a poly(HEMA) network profoundly influences the material's physicochemical properties, transforming it from a linear polymer into a three-dimensional hydrogel. This guide provides a comprehensive overview of the effects of EGDMA on HEMA polymerization, the resulting polymer characteristics, and its applications, particularly in the biomedical and pharmaceutical fields.

The Role of EGDMA in Poly(HEMA) Network Formation

HEMA is a monofunctional monomer, meaning it has one polymerizable methacrylate group. In contrast, EGDMA possesses two methacrylate functionalities, allowing it to act as a bridge between growing poly(HEMA) chains.[1] This creates a chemically crosslinked, three-dimensional network structure.[1] The concentration of EGDMA is a critical parameter that dictates the crosslinking density of the resulting hydrogel, which in turn governs its macroscopic properties.

Impact on Polymerization Kinetics

The presence of a dimethacrylate crosslinker like EGDMA can affect the polymerization kinetics of HEMA. The polymerization rate's dependence on the initiation rate may deviate from the classical square-root relationship due to chain-length-dependent termination.[2] The introduction of a crosslinking agent can lead to the formation of shorter kinetic chains, which enhances termination and can slow the initial polymerization rate.[2] Differential scanning calorimetry (DSC) is a common technique used to monitor the exothermic nature of HEMA polymerization and study its kinetics in the presence of crosslinkers like EGDMA.[3]

Influence of EGDMA Concentration on Poly(HEMA) Hydrogel Properties

The deliberate addition of EGDMA allows for the precise tuning of poly(HEMA) hydrogel properties to suit specific applications.

Swelling Behavior

One of the most significant effects of EGDMA concentration is on the swelling behavior of the hydrogel. As a hydrophilic polymer, poly(HEMA) absorbs water, but the extent of this absorption is limited by the crosslinks. A higher concentration of EGDMA leads to a higher crosslinking density, which results in a tighter polymer network with smaller mesh sizes. This physically restricts the influx of water, leading to a lower equilibrium water content and a decreased swelling ratio.[4][5] This relationship is crucial for applications where dimensional stability is important, such as in contact lenses or drug delivery devices.[4][6]

Mechanical Properties

The mechanical integrity of poly(HEMA) hydrogels is directly proportional to the EGDMA concentration. Increased crosslinking results in a more rigid and robust material with enhanced mechanical properties, including a higher storage modulus (E') and tensile strength.[1][7] However, this increased stiffness is often accompanied by a decrease in flexibility and fracture toughness.[8] The choice of EGDMA concentration, therefore, represents a trade-off between strength and elasticity.

Thermal Properties

The glass transition temperature (Tg) of poly(HEMA) is also influenced by the presence of EGDMA. A higher crosslinking density restricts the mobility of the polymer chains, leading to an increase in the Tg of the dry polymer network.[7]

Drug Delivery Applications

In the context of drug delivery, EGDMA concentration is a key factor in controlling the release kinetics of encapsulated therapeutics. The decreased mesh size and lower swelling ratio of highly crosslinked hydrogels create a more tortuous path for drug diffusion, resulting in a slower and more sustained release profile.[4][5] This allows for the development of controlled-release formulations for various drugs, such as antibiotics for treating conditions like periodontitis.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of EGDMA on the properties of poly(HEMA) hydrogels as reported in various studies.

| EGDMA Concentration (mol %) | Swelling in ACSF at 37°C (% w/w) | Storage Modulus (E') at 37°C (MPa) - Swollen | Glass Transition Temperature (Tg) (°C) - Dry |

| 8 | 32 | 7 | - |

| 12 | - | 98 | - |

| 16 | 18 | 342 | - |

Data adapted from a study on highly cross-linked, physiologically responsive polymer networks.[7]

| EGDMA/HEMA Molar Ratio | Molecular Weight between Crosslinks (Mc) (daltons) | Mesh Size (ξ) (Å) |

| 0.005 | 3700 | 35.6 |

| 0.010 | - | - |

| 0.0128 | - | - |

| 0.025 | - | - |

| 0.050 | 800 | 16.2 |

Data adapted from a study on the structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels.[6]

Experimental Protocols

Free-Radical Polymerization of p(HEMA-co-EGDMA) Hydrogels

This protocol describes a typical method for synthesizing p(HEMA-co-EGDMA) hydrogels via free-radical polymerization.

Materials:

-

2-hydroxyethyl methacrylate (HEMA), monomer

-

Ethylene glycol dimethacrylate (EGDMA), crosslinker

-

N,N,N′,N′-tetramethylethylenediamine (TEMED), accelerator

-

Ammonium persulfate (APS), initiator

-

Deionized water

-

Nitrogen gas

Procedure:

-

Prepare an aqueous solution of HEMA containing the desired molar ratio of EGDMA.

-

Purge the pre-polymerization solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the accelerator (TEMED) and initiator (APS) to the solution. A typical concentration is 20 μL of TEMED and 10 mg of APS.

-

Stir the solution continuously under a nitrogen atmosphere for 10 minutes.

-

Transfer the solution into a suitable mold (e.g., glass tubes or between two glass plates with a spacer).

-

Seal the mold and allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a specified duration (e.g., 12-24 hours).[4][6]

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with deionized water to remove any unreacted monomers, initiator, and accelerator.[9]

Swelling Studies

Procedure:

-

Prepare disc-shaped samples of the p(HEMA-co-EGDMA) hydrogel with known initial dry weight (Wd).

-